molecular formula C9H12N2O2 B14720913 (3-Ethoxyphenyl)urea CAS No. 13142-86-4

(3-Ethoxyphenyl)urea

Cat. No.: B14720913
CAS No.: 13142-86-4
M. Wt: 180.20 g/mol
InChI Key: LEMWRPPGMBWTMD-UHFFFAOYSA-N
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Description

(3-Ethoxyphenyl)urea is a urea derivative of interest in various chemical and pharmaceutical research fields . The compound features a urea functional group attached to a 3-ethoxyphenyl moiety, a structure known for its capability to engage in hydrogen bonding, influencing its solubility and interactions in biological systems . Urea derivatives are recognized as a privileged scaffold in medicinal chemistry and are extensively explored for their diverse biological activities . Recent scientific investigations into structurally related aryl-urea compounds have demonstrated promising growth inhibition against bacterial strains such as Acinetobacter baumannii , highlighting the potential of this chemical class in antimicrobial research . Furthermore, the urea moiety is a key pharmacophore in several approved drugs and investigational compounds, particularly in oncology as kinase inhibitors, underscoring its significance in modern drug discovery campaigns . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the associated Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

13142-86-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3-ethoxyphenyl)urea

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)

InChI Key

LEMWRPPGMBWTMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)N

Origin of Product

United States

Preparation Methods

Traditional Synthesis Methods for Urea Derivatives

Traditional approaches to synthesizing aryl ureas like (3-Ethoxyphenyl)urea have historically relied on several established methods:

Isocyanate-Based Methods

The classical approach to synthesizing aryl ureas involves the reaction between isocyanates and ammonia. However, this method presents safety concerns due to the toxicity and reactivity of isocyanates. The isocyanate intermediate can be generated in situ through various rearrangement reactions:

Rearrangement Type Starting Material Conditions Advantages Limitations
Hofmann Primary carboxamides Oxidizing agents Mild conditions Side reactions
Curtius Acyl azides Heat High yields Hazardous reagents
Lossen Bis-acylated hydroxylamines Basic conditions Selective Multi-step process

These rearrangements convert the respective starting materials into isocyanates, which can subsequently react with ammonia to form the desired urea derivatives.

Modern Synthesis Approaches for this compound

Synthesis from Primary Amides via Hypervalent Iodine Reagents

A particularly efficient and straightforward method for preparing this compound involves the use of phenyliodine diacetate (PIDA) to induce a Hofmann-like rearrangement of 3-ethoxybenzamide, followed by in situ reaction with ammonia. This method represents a significant improvement over traditional approaches due to its mild conditions, high yields, and avoidance of hazardous reagents.

Detailed Procedure A for this compound Synthesis

The following procedure has been reported to yield this compound in excellent yield (99%):

  • A solution of 3-ethoxybenzamide (82.6 mg, 0.5 mmol, 1.0 equiv) is prepared in NH3/MeOH (7 M, 1.25 mL, 17.5 equiv) at 0°C under argon.
  • Phenyliodine diacetate (PIDA) (1.0 mmol, 2.0 equiv) is added in one portion to the stirred solution.
  • The reaction mixture is maintained at 0°C for 30 minutes, then allowed to reach room temperature.
  • The reaction is stirred for an additional 90 minutes at room temperature.
  • After completion (monitored by TLC and 1H NMR), the reaction mixture is concentrated under reduced pressure.
  • The crude product is purified by flash chromatography on silica gel (CH2Cl2/MeOH, 95:5).
  • This compound is obtained as a brown solid (90.0 mg, 99% yield).

This procedure is particularly advantageous due to its high yield, relatively short reaction time, and mild conditions.

Mechanism of this compound Formation

The formation of this compound via the PIDA-mediated process is believed to proceed through the following mechanism:

  • The amide reacts with PIDA to form an N-iodo intermediate.
  • This intermediate undergoes a Hofmann-like rearrangement to generate an isocyanate species.
  • The isocyanate then reacts with ammonia (more nucleophilic than methanol in the reaction medium) to form the primary urea.

This mechanistic understanding explains the high selectivity for urea formation over potential side products like methyl carbamates.

Alternative Synthetic Routes to this compound

Several other methods have been reported in the literature for synthesizing aryl ureas, which could potentially be applied to the preparation of this compound:

Carboxylic Acid-Based Methods

Direct conversion of 3-ethoxybenzoic acid to this compound can be achieved using a three-step protocol:

  • Activation with diphenylphosphinic chloride and DBU
  • Reaction with sodium azide catalyzed by DMAP
  • Treatment with ammonium hydroxide

Cyanamide-Based Methods

Arylcyanamides can be hydrated to form primary ureas under various conditions:

  • Via simple hydration in water
  • Using formic acid as a catalyst
  • Employing palladium nanoparticle catalysts

Carbamate Coupling Method

Reaction of aromatic amines with phenyl carbamate can yield the corresponding primary ureas. This approach could potentially be adapted for this compound by starting with 3-ethoxyaniline.

Comparative Analysis of Preparation Methods

The following table provides a comparative analysis of the various preparation methods for this compound:

Method Starting Material Yield (%) Reaction Time Temperature Key Reagents Advantages Limitations
PIDA/NH3 in MeOH 3-ethoxybenzamide 99 2 hours 0°C to rt PIDA, NH3/MeOH High yield, short reaction time, mild conditions Requires handling of hypervalent iodine reagent
TFE Method 3-ethoxybenzamide Not reported for this specific compound ~21 hours 0°C to rt PIDA, ammonium carbamate, TFE Effective for electron-deficient substrates Longer reaction time
Carboxylic Acid Method 3-ethoxybenzoic acid Varies Multiple steps Variable Ph2POCl, DBU, NaN3, NH4OH Starts from readily available acid Multi-step, lower overall yield
Isocyanate Route 3-ethoxyisocyanate Varies Variable Variable NH3 Direct approach Hazardous isocyanate handling

Characterization and Analytical Data for this compound

Physical Properties

This compound has been characterized as a brown solid with the following properties:

Property Value
Appearance Brown solid
Melting Point 112°C
Molecular Weight 180.20 g/mol
Rf Value 0.3 (CH2Cl2/MeOH, 95:5)

Spectroscopic Data

Infrared Spectroscopy

IR (ATR): 3434, 3307, 3208, 1652, 1531, 1191, 1044, 766, 593 cm-1

Nuclear Magnetic Resonance Spectroscopy

1H NMR (500 MHz, DMSO-d6) : δ = 8.48 (s, 1H, NH), 7.06-7.12 (m, 2H, CHAr), 6.83 (d, J = 8.0 Hz, 1H, CHAr), 6.44 (d, J = 8.0 Hz, 1H, CHAr), 5.82 (s, 2H, NH2), 3.94 (q, J = 6.8 Hz, 2H, CH2), 1.30 (t, J = 6.8 Hz, 3H, CH3).

13C NMR (125 MHz, DMSO-d6) : δ = 158.9 (CO), 155.9 (CAr), 141.8 (CAr), 129.3 (CAr), 110.0 (CAr), 106.9 (CAr), 104.0 (CAr), 62.7 (CH2), 14.7 (CH3).

Mass Spectrometry

HRMS (ESI-QTOF): m/z [M + H]+ calculated for C9H13N2O2: 181.0977; found: 181.0977.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to assess the purity of synthesized this compound:

Chromatographic Methods

Technique Conditions Detection Method Notes
TLC CH2Cl2/MeOH (95:5) UV visualization Rf = 0.3
Flash Chromatography CH2Cl2/MeOH (95:5) UV detection Purification method
HPLC C18 column, MeOH/H2O gradient UV detection (220-254 nm) Quantitative analysis

Spectroscopic Methods for Purity Assessment

NMR spectroscopy, particularly 1H NMR, can be used to assess the purity of the final compound by examining peak integrations and the absence of signals corresponding to starting materials or by-products.

Applications and Significance of this compound

This compound and related aryl ureas have found applications in various fields:

Pharmaceutical Applications

Urea derivatives, including those with ethoxyphenyl substituents, have been investigated for various biological activities:

  • As CB1 antagonists with potential applications in metabolic disorders
  • As enzyme inhibitors, particularly for protease targets
  • As building blocks for more complex bioactive molecules

Agrochemical Applications

Aryl ureas have found applications as:

  • Herbicides
  • Plant growth regulators
  • Pesticides

Materials Science Applications

Urea derivatives have been utilized in:

  • Polymer chemistry as hydrogen-bonding motifs
  • Crystal engineering
  • Supramolecular chemistry

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

(3-Ethoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-ethoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives with substituted phenyl groups are often compared based on substituent effects. Below is a comparative analysis with structurally related compounds, including [(3-chlorophenyl)-phenylmethyl]urea (CAS 117211-21-9) from the provided evidence.

Structural and Electronic Differences

Property (3-Ethoxyphenyl)urea [(3-Chlorophenyl)-phenylmethyl]urea (3-Methylphenyl)urea
Substituent Ethoxy (-OCH₂CH₃) Chloro (-Cl) + benzyl group Methyl (-CH₃)
Electronic Effect Electron-donating (resonance) Electron-withdrawing (inductive) Electron-donating (weak)
Polarity Moderate (due to -OCH₂CH₃) High (Cl increases polarity) Low
Solubility (aq.) Likely moderate Poor (nonpolar benzyl group) Low to moderate
  • Key Insight: The ethoxy group enhances solubility in polar solvents compared to nonpolar substituents like benzyl or methyl. However, [(3-chlorophenyl)-phenylmethyl]urea’s benzyl group reduces aqueous solubility despite the polar chloro substituent .

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